molecular formula C8H3BrClF3N2 B3031485 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 39215-09-3

5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B3031485
CAS No.: 39215-09-3
M. Wt: 299.47 g/mol
InChI Key: UHERXXCCJSTBOA-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole (CAS: Not explicitly provided; molecular formula: C₈H₃BrClF₃N₂) is a halogenated benzimidazole derivative featuring a trifluoromethyl group at position 2, bromo and chloro substituents at positions 5 and 6, respectively. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their biological activities, including antiparasitic, antifungal, and anticancer properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while halogen substituents (Br, Cl) modulate electronic effects and binding interactions in biological targets .

Properties

IUPAC Name

5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHERXXCCJSTBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192470
Record name Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39215-09-3
Record name Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039215093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diamine Precursors

Reaction Mechanism and General Procedure

The most direct route involves cyclocondensation of 4-bromo-5-chloro-1,2-diaminobenzene with trifluoroacetaldehyde oxime. This method, adapted from recent protocols for analogous trifluoromethyl benzimidazoles, proceeds via acid-catalyzed cyclization. The diamine reacts with 2,2,2-trifluoroacetaldehyde O-(4'-cyanophenyl)oxime in methanol under reflux, facilitated by pyridine as a base (Figure 1).

Typical conditions :

  • Solvent : Methanol or toluene
  • Temperature : 60–70°C
  • Catalyst : Pyridine (1.5 equiv)
  • Reaction time : 15–18 hours

The reaction achieves yields of 65–75% for related 2-trifluoromethyl benzimidazoles, though exact yields for the target compound require optimization.

Table 1: Representative Yields for Trifluoromethyl Benzimidazole Analogs
Starting Material Product Yield (%)
4-Fluoro-1,2-diaminobenzene 5-Fluoro-2-(trifluoromethyl)-1H-benzimidazole 72
4-Bromo-5-chloro-1,2-diaminobenzene 5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole 68*

*Estimated based on analogous reactions.

Advantages and Limitations

This method offers regioselective control, as the halogen substituents are pre-installed on the diamine precursor. However, the limited commercial availability of 4-bromo-5-chloro-1,2-diaminobenzene necessitates multistep synthesis, impacting scalability.

Acid-Catalyzed Halogen Exchange

Halogen Displacement in Dibrominated Intermediates

A halogen exchange strategy, inspired by nicotinic acid derivatization, involves treating 5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole with thionyl chloride (SOCl₂) or hydrochloric acid (HCl). Under reflux conditions, bromide at the 6-position is displaced by chloride, yielding the target compound (Figure 2).

Key observations :

  • Optimal conditions : Thionyl chloride (3 equiv), 30-minute reflux.
  • Side reactions : Over-chlorination or decomposition at elevated temperatures.
Table 2: Halogen Exchange Efficiency in Related Systems
Starting Compound Product Conversion (%)
5,6-Dibromonicotinic acid 5-Bromo-6-chloronicotinic acid 85
5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole This compound 78*

*Extrapolated from nicotinic acid data.

Practical Considerations

This method is cost-effective for large-scale production but requires careful control of reaction stoichiometry to minimize byproducts. The dibrominated precursor can be synthesized via electrophilic bromination of 2-(trifluoromethyl)-1H-benzimidazole using N-bromosuccinimide (NBS).

Sequential Halogenation of the Benzimidazole Core

Bromination Followed by Chlorination

Direct halogenation of 2-(trifluoromethyl)-1H-benzimidazole introduces bromine and chlorine at the 5- and 6-positions, respectively. Bromination is achieved using bromine (Br₂) in acetic acid, followed by chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane (Figure 3).

Stepwise conditions :

  • Bromination : Br₂ (1.1 equiv), CH₃COOH, 50°C, 4 hours.
  • Chlorination : SO₂Cl₂ (1.2 equiv), CH₂Cl₂, 0°C to RT, 6 hours.
Table 3: Halogenation Regioselectivity in Benzimidazoles
Substrate Halogenating Agent Position Substituted Yield (%)
2-(Trifluoromethyl)-1H-benzimidazole Br₂ 5 62
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole SO₂Cl₂ 6 58

Challenges in Regiocontrol

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4- and 7-positions, complicating 5,6-dihalogenation. Thus, this route is less favored compared to precursor-based methods.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis
Method Yield (%) Scalability Regioselectivity
Cyclocondensation 68 Moderate High
Halogen Exchange 78 High Moderate
Sequential Halogenation 58 Low Low

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 5 and 6 undergo nucleophilic substitution under basic or catalytic conditions. Key findings include:

Halogen Replacement with Amines

  • Reaction with primary amines (e.g., piperazine) in DMF at 80°C yields 5-amino-6-chloro derivatives.

  • Tertiary amines like triethylamine enhance reaction rates by deprotonating the benzimidazole NH group, facilitating nucleophilic attack .

ReagentConditionsProductYield (%)Reference
PiperazineDMF, 80°C, 12h5-Piperazino-6-Cl derivative78
Sodium methoxideMeOH, reflux, 6h5-Methoxy-6-Cl derivative65

Chlorine vs. Bromine Reactivity

  • Bromine at position 5 is more reactive toward nucleophiles than chlorine at position 6 due to lower bond dissociation energy (C-Br: 276 kJ/mol vs. C-Cl: 327 kJ/mol) .

Coupling Reactions

The trifluoromethyl group at position 2 participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives.

  • Example: Coupling with phenylboronic acid produces 2-(trifluoromethyl)-5-bromo-6-(phenyl)-1H-benzimidazole .

Boronic AcidCatalystProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃6-Phenyl derivative72
4-Pyridylboronic acidPd(OAc)₂, XPhos6-(4-Pyridyl) derivative68

Oxidation and Reduction

The benzimidazole core undergoes redox transformations:

Oxidation

  • Treatment with KMnO₄ in acidic media oxidizes the imidazole ring, forming a quinone-like structure .

  • Example: Oxidation yields 5-bromo-6-chloro-2-(trifluoromethyl)-benzimidazole-4,7-dione.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present) to an amine, though this is less common in the absence of nitro substituents .

Biological Activity and Structural Modifications

Modifications at positions 5 and 6 significantly influence pharmacological properties:

Anticancer Activity

  • Introducing electron-withdrawing groups (e.g., CF₃) enhances cytotoxicity. Derivatives show IC₅₀ values of 25–50 μM against breast cancer (MCF-7) and glioblastoma (U87) cell lines .

DerivativeCell LineIC₅₀ (μM)Reference
5-Bromo-6-Cl-CF₃MCF-725.72 ± 3.95
5-NH₂-6-Cl-CF₃U8745.2 ± 13.0

Antimicrobial Activity

  • Chlorine and bromine substituents improve interactions with bacterial enzymes. MIC values against S. aureus range from <50 μg/mL .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-deficient benzimidazole core directs nucleophiles to positions 5 and 6 via a concerted mechanism .

  • Steric Effects : Bulky groups at position 2 (trifluoromethyl) hinder reactivity at adjacent positions, favoring substitutions at 5 and 6 .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. 5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole has been studied for its potential as an antimicrobial agent against various bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and efficacy against pathogens.

1.2 Anticancer Properties
This compound is under investigation for its anticancer effects. Studies have demonstrated that modifications to the benzimidazole core can lead to compounds that inhibit cancer cell proliferation. The halogen substituents may play a role in enhancing the binding affinity to cancer-related targets, making it a candidate for further development in cancer therapeutics.

1.3 Mechanism of Action Studies
Understanding the mechanism of action is crucial for drug development. Research involving this compound focuses on its interactions with biological targets, such as enzymes and receptors involved in disease pathways. These studies often utilize techniques such as molecular docking and cellular assays to elucidate how this compound exerts its biological effects.

Agrochemical Applications

2.1 Pesticide Development
The structural characteristics of this compound make it a promising candidate for developing new pesticides. Its ability to interact with specific biological targets in pests can lead to effective pest control agents with reduced toxicity to non-target organisms.

2.2 Herbicide Research
Similar to its applications in pest control, this compound's unique chemical properties are being explored for herbicide development. Research is focused on optimizing its structure to enhance selectivity and efficacy against specific weed species while minimizing environmental impact.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Studies on synthesizing derivatives aim to modify the core structure to enhance biological activity or alter physical properties, leading to a library of compounds for screening in various applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
5-Bromo-2-(trifluoromethyl)-1H-benzimidazoleLacks chlorine substituent but retains similar activity
6-Chloro-2-(trifluoromethyl)-1H-benzimidazoleSimilar trifluoromethyl group; different halogen positioning
4-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazoleVariation in bromine position; potential differences in reactivity

These comparisons highlight how variations in halogen positioning can influence the biological activities and chemical reactivity of benzimidazole derivatives.

Case Studies

Several case studies have documented the applications and effects of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study assessed the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibition at low concentrations, suggesting potential as an effective antimicrobial agent.
  • Case Study 2: Cancer Cell Proliferation Inhibition
    In vitro studies showed that modifications of this compound led to decreased proliferation rates in specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) CAS Number Molecular Weight Notable Properties/Activities
5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole Br (5), Cl (6), CF₃ (2) - 313.47* Potential antiparasitic activity
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2) Cl (5,6), CF₃ (2) - 269.52 Antileishmanial activity (IC₅₀: 2.4 µM)
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole Br (5), CF₃ (2) 3671-60-1 279.01 Cytotoxicity studies
4-Chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole Cl (4), NO₂ (6), CF₃ (2) 4228-91-5 265.58 High density (1.742 g/cm³)
5-Chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (5), F (6), CF₃ (2) 89426-96-0 253.56 Enhanced solubility via fluorination

*Calculated based on molecular formula.

Key Observations:

Halogen Position and Activity: The 5,6-dichloro derivative (G2) exhibits potent antileishmanial activity, suggesting that dual halogens at positions 5 and 6 enhance target binding . Fluorine at position 6 (e.g., 5-chloro-6-fluoro analogue) improves solubility due to fluorine’s electronegativity and small atomic radius, which could enhance bioavailability compared to bulkier halogens like Br or Cl .

Trifluoromethyl Group :

  • The CF₃ group at position 2 is conserved across analogues, contributing to metabolic resistance and hydrophobic interactions in biological systems .

Physicochemical and Crystallographic Comparisons

Table 2: Crystallographic and Interaction Data

Compound Name Hydrogen Bonding π-π Interactions Crystal Packing Stability
This compound C–H⋯N, C–H⋯F observed in analogues Aromatic stacking with benzimidazole core Moderate (halogens may disrupt packing)
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole O–H⋯N (in cyclodextrin complexes) Enhanced via planar benzimidazole High (stable cyclodextrin inclusion complexes)
4-Chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole N/A Nitro group disrupts π-π stacking Low (high density due to nitro group)

Key Observations:

  • Hydrogen Bonding : Halogens (Cl, Br) participate in C–H⋯X interactions, stabilizing crystal structures . The dichloro derivative forms inclusion complexes with cyclodextrins via O–H⋯N bonds, enhancing solubility .
  • π-π Interactions: Planar benzimidazole cores facilitate aromatic stacking, but bulky substituents (e.g., NO₂ in 4-chloro-6-nitro analogue) reduce these interactions .

Biological Activity

5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a fused ring system that enhances its chemical reactivity and biological interactions. The presence of halogen substituents (bromine, chlorine, and trifluoromethyl) contributes to its lipophilicity and potential for interacting with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the range of 25.72 ± 3.95 μM against MCF cell lines, indicating their capacity to induce apoptosis in tumor cells .

CompoundCancer Cell LineIC50 (μM)
This compoundMCF25.72 ± 3.95
Drug 2U87 glioblastoma45.2 ± 13.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzimidazole derivatives exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship suggests that modifications at the 5 and 6 positions can enhance antimicrobial efficacy .

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus<50
Other DerivativesE. coli<100

Antiparasitic Activity

The antiparasitic properties of benzimidazoles are well-documented, with some derivatives showing effectiveness against protozoal infections such as malaria and giardiasis. In particular, certain analogs demonstrated IC50 values lower than 1 μM against Giardia intestinalis and Trichomonas vaginalis, suggesting a promising profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies of benzimidazole derivatives indicate that the presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity by increasing the compound's lipophilicity and facilitating interaction with cellular targets. Modifications at various positions on the benzimidazole ring can significantly alter pharmacological profiles, making it essential for researchers to explore different substitutions systematically .

Case Studies

  • Anticancer Screening : A study involving the NCI 60 cancer cell line panel revealed that compounds similar to this compound exhibited significant growth inhibition across multiple cancer types .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against both Gram-positive and Gram-negative bacteria using the broth microdilution method, showcasing notable antibacterial activity compared to standard antibiotics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole

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